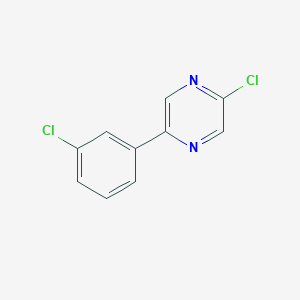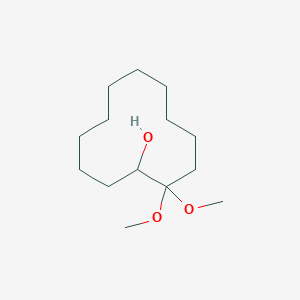
2,2-Dimethoxycyclododecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxycyclododecan-1-ol is an organic compound belonging to the class of alcohols It features a cyclododecane ring with two methoxy groups attached to the second carbon and a hydroxyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxycyclododecan-1-ol typically involves the reaction of cyclododecanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxycyclododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone or cyclododecanal.
Reduction: Formation of cyclododecane.
Substitution: Formation of various substituted cyclododecanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxycyclododecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of cyclic alcohols on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxycyclododecan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanol: Lacks the methoxy groups, making it less soluble in organic solvents.
2,2-Dimethoxycyclohexanol: Smaller ring size, leading to different chemical properties.
2,2-Dimethoxycyclooctanol: Intermediate ring size with distinct reactivity.
Uniqueness
2,2-Dimethoxycyclododecan-1-ol is unique due to its large ring size and the presence of two methoxy groups, which confer specific solubility and reactivity characteristics. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90054-93-6 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2,2-dimethoxycyclododecan-1-ol |
InChI |
InChI=1S/C14H28O3/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13(14)15/h13,15H,3-12H2,1-2H3 |
InChI-Schlüssel |
BHNXJGCOCWBNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCCCCCCCC1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
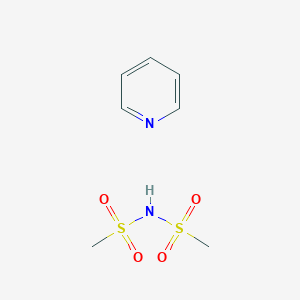
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
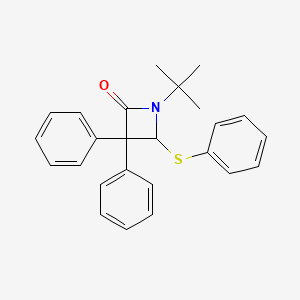
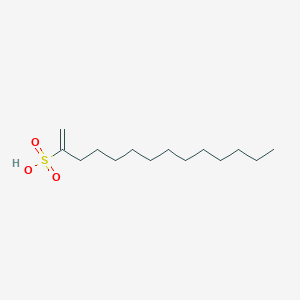
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
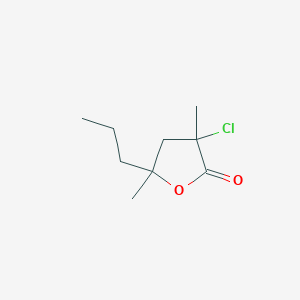
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
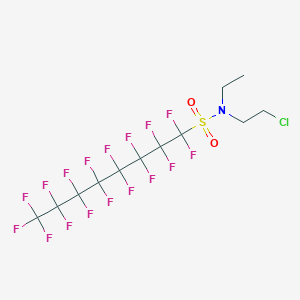
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
